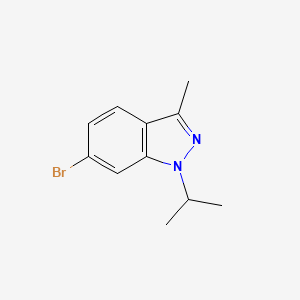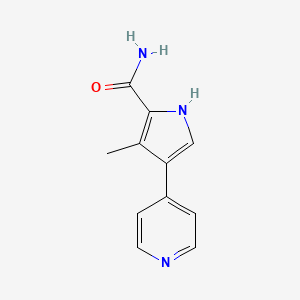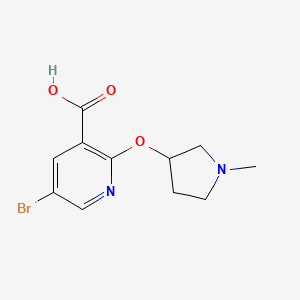
5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of a bromine atom at the 5th position and a 1-methylpyrrolidin-3-yl group attached via an oxygen atom at the 2nd position of the nicotinic acid ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid typically involves the following steps:
Coupling Reaction: The 1-methylpyrrolidin-3-yl group is introduced via a coupling reaction, often using a suitable base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinic acid derivatives.
科学研究应用
5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Research:
作用机制
The mechanism of action of 5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Picolinic Acid: 2-pyridinecarboxylic acid.
Nicotinic Acid:
Isonicotinic Acid: 4-pyridinecarboxylic acid.
Uniqueness
5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid is unique due to the presence of the bromine atom and the 1-methylpyrrolidin-3-yl group, which confer distinct chemical and biological properties compared to other pyridinecarboxylic acids .
属性
分子式 |
C11H13BrN2O3 |
|---|---|
分子量 |
301.14 g/mol |
IUPAC 名称 |
5-bromo-2-(1-methylpyrrolidin-3-yl)oxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O3/c1-14-3-2-8(6-14)17-10-9(11(15)16)4-7(12)5-13-10/h4-5,8H,2-3,6H2,1H3,(H,15,16) |
InChI 键 |
XVNOWVJVNLHCSW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)OC2=C(C=C(C=N2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


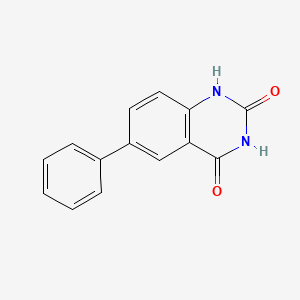
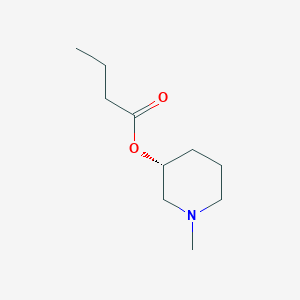
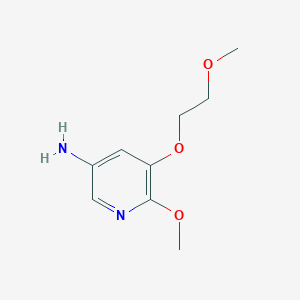
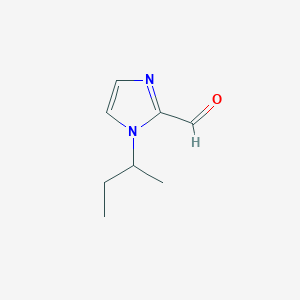

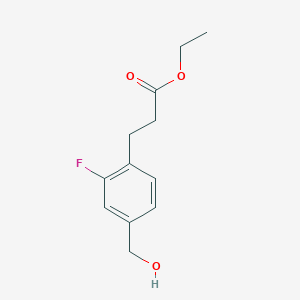
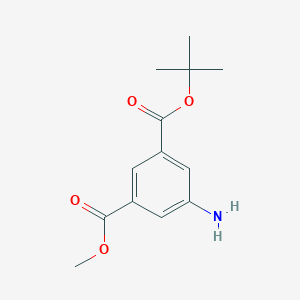
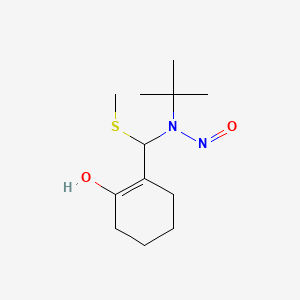
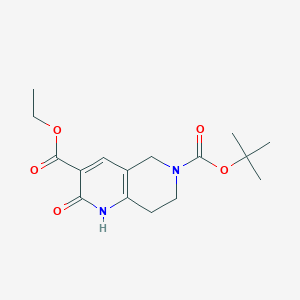
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)
